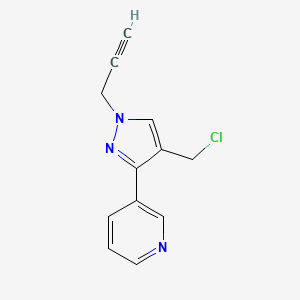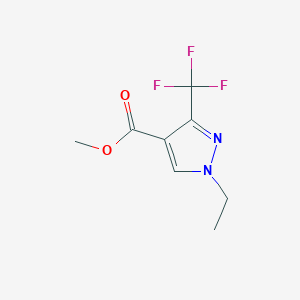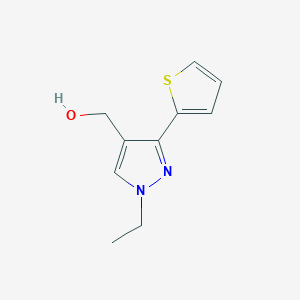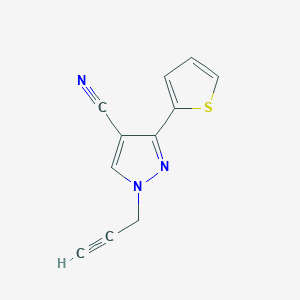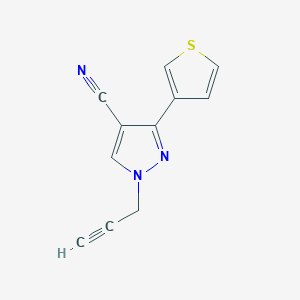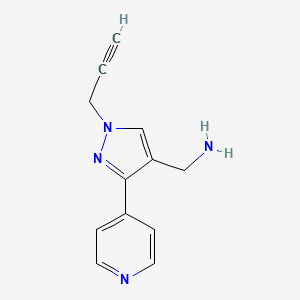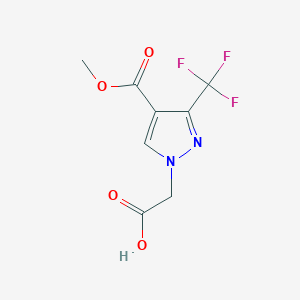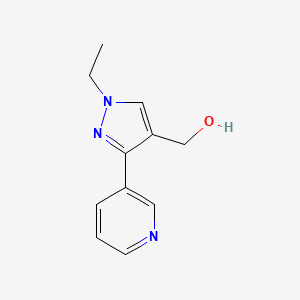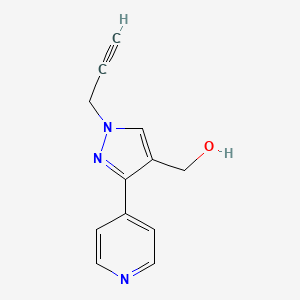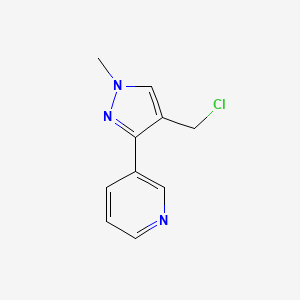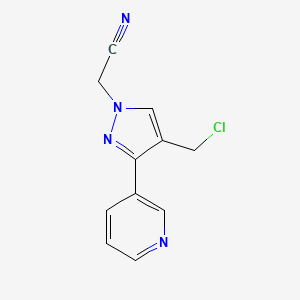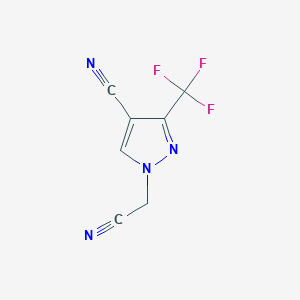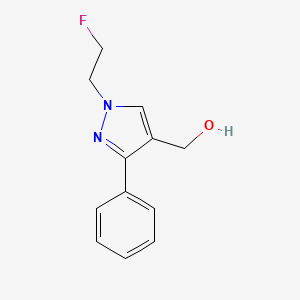![molecular formula C12H12FN3 B1482723 6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine CAS No. 2091503-54-5](/img/structure/B1482723.png)
6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine
説明
6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine, also known as 4-Fluoro-N-methyl-2-methylpyrimidin-6-amine, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid with a melting point of 150-152 °C and a boiling point of 309-310 °C. It is soluble in water, methanol, ethanol, and chloroform. 4-Fluoro-N-methyl-2-methylpyrimidin-6-amine is a versatile compound that is used in a variety of scientific research applications, including synthesis methods, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
科学的研究の応用
Antiviral Applications
The structure of “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine” suggests potential antiviral properties. Indole derivatives, which share a similar aromatic structure, have been reported to exhibit significant antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . By analogy, the subject compound could be synthesized into derivatives that target specific viral proteins or replication mechanisms.
Anti-HIV Activity
Compounds with structural similarities to “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine” have been synthesized and screened for their anti-HIV activity. These compounds were tested against HIV-1 and HIV-2 strains, showing promise in inhibiting viral replication in acutely infected cells . Research into this compound could lead to the development of new anti-HIV medications.
Antibacterial Activity
Schiff base compounds, which can be derived from “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine,” have been studied for their antibacterial activity. These compounds, especially when coordinated with transition metal ions, exhibit a wide range of biological activities and could serve as potent antibacterial agents .
Anticancer Applications
The synthesis of novel derivatives of “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine” has potential for anticancer applications. Similar compounds, such as pyrazolopyrimidin-4-one derivatives, have been evaluated for their cytotoxicity against tumor cell lines, indicating potent antitumor activity. This suggests that the compound could be a candidate for developing new anticancer drugs.
Herbicidal Activity
While not directly related to “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine,” there is research indicating that certain pyrimidine derivatives exhibit herbicidal activity. This opens up the possibility of exploring the subject compound for use in agricultural weed management.
Neurological Research
Research into compounds like “6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine” has led to the discovery of inhibitors for specific neurological receptors. For example, a related compound was identified as a potent and selective inhibitor of the potassium voltage-gated channel subfamily H member 3 (KCNH3), which is relevant in neurological functions. This suggests potential applications in treating neurological disorders or in neuropharmacological research.
特性
IUPAC Name |
6-[(4-fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-8-15-11(7-12(14)16-8)6-9-2-4-10(13)5-3-9/h2-5,7H,6H2,1H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBCCYDCMXZKSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(4-Fluorophenyl)methyl]-2-methylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



